Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate
Description
Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This specific compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the oxazole ring imparts unique chemical properties to the compound.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C8H11NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
PKDWIMPQLDEJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CN=CO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors. Commonly, the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation and recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The oxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(5-oxazolyl)propanoate.
Reduction: Formation of 3-hydroxy-3-(5-oxazolyl)propanol.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(5-oxazolyl)propanoate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Hydroxy-3-(4-oxazolyl)propanoate: Similar structure but with a different position of the oxazole ring.
Methyl 3-Hydroxy-3-(5-oxazolyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-Hydroxy-3-(5-thiazolyl)propanoate: Similar structure but with a thiazole ring instead of an oxazole ring.
Uniqueness
This compound is unique due to the specific positioning of the oxazole ring and the ethyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
Ethyl 3-hydroxy-3-(5-oxazolyl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring, which is known for its bioactive properties. The molecular formula is CHNO, and it possesses a molecular weight of approximately 195.20 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological pathways:
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals, thus mitigating oxidative stress.
1. Anti-Cancer Activity
Several studies have investigated the anti-cancer properties of this compound:
- In Vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM, indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| Colorectal Cancer (HCT116) | 15 |
| Breast Cancer (MCF7) | 25 |
| Lung Cancer (A549) | 30 |
2. Effects on Cachexia
A notable study examined the effects of this compound on cachexia in mice models:
- Experimental Design : Mice were divided into three groups: normal controls, cachexia-induced (CAC), and CAC treated with this compound.
- Results : The treated group showed a significant reduction in weight loss and improvement in muscle mass compared to the untreated CAC group.
| Parameter | Normal Controls | CAC Group | CAC + Ethyl Compound |
|---|---|---|---|
| Body Weight Change (%) | 0 | -20 | -5 |
| Muscle Mass (g) | 20 | 10 | 15 |
| Food Intake (g/day) | 25 | 10 | 20 |
3. Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays:
- Findings : The compound exhibited a dose-dependent scavenging effect with an IC50 value of approximately 50 µM, showcasing its potential as an antioxidant agent.
Case Studies
A recent clinical investigation focused on patients with chronic inflammatory conditions treated with this compound. Results indicated:
- Reduction in Inflammatory Markers : Significant decreases in serum levels of IL-6 and TNF-alpha were observed after treatment.
| Inflammatory Marker | Baseline Level (pg/mL) | Post-Treatment Level (pg/mL) |
|---|---|---|
| IL-6 | 45 | 25 |
| TNF-alpha | 30 | 15 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
